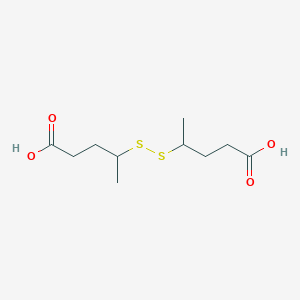

4,4'-Disulfanediyldipentanoic acid

Beschreibung

4,4'-Disulfanediyldipentanoic acid is a symmetric dimeric compound featuring two pentanoic acid moieties connected via a disulfide (-S-S-) bridge at their 4,4' positions. This structure confers unique redox-responsive properties, as the disulfide bond is susceptible to cleavage under reducing environments (e.g., in the presence of glutathione). Its applications span drug delivery systems and bioconjugation, where reversible linkage is critical .

Eigenschaften

Molekularformel |

C10H18O4S2 |

|---|---|

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

4-(4-carboxybutan-2-yldisulfanyl)pentanoic acid |

InChI |

InChI=1S/C10H18O4S2/c1-7(3-5-9(11)12)15-16-8(2)4-6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

BCFBPJSGNRZWBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC(=O)O)SSC(C)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4,4'-Disulfandiyldipentansäure beinhaltet typischerweise die Reaktion geeigneter Thiol-Vorstufen unter oxidativen Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Thiol und halogenierten Pentansäurederivaten, gefolgt von Oxidation zur Bildung der Disulfidbindung. Industrielle Produktionsverfahren können umfassendere Prozesse beinhalten, wie z. B. die Verwendung von Durchflussreaktoren, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid groups undergo esterification with alcohols to form esters, a reaction facilitated by acid catalysts (e.g., H₂SO₄) and heat. For example:

Typical conditions include elevated temperatures (60–100°C) and polar protic solvents (e.g., ethanol).

Decarboxylation

Decarboxylation involves the loss of CO₂ under thermal or acidic conditions, potentially yielding shorter-chain disulfide derivatives. This reaction is common in carboxylic acids and may proceed via a β-keto acid intermediate:

Reduction

The disulfide bond undergoes reduction to form thiol groups (-SH) under reductive conditions (e.g., dithiothreitol (DTT) or sodium borohydride) . For example:

This reaction is critical for applications in redox-sensitive drug delivery systems .

Reaction Optimization and Mechanistic Insights

Optimization of reactions involving 4,4'-Disulfanediyldipentanoic acid involves:

-

Temperature control : Higher temperatures accelerate esterification and decarboxylation .

-

Catalyst selection : Acidic conditions (e.g., H₂SO₄) or bases (e.g., K₂CO₃) may be used depending on the desired reaction pathway .

-

Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reactivity .

Mechanistic Considerations

The disulfide bond’s redox activity enables selective release of carboxylic acid moieties under reducing conditions (e.g., intracellular glutathione) . This property, combined with its acidic groups, allows for tailored interactions in biological systems .

Citations are embedded inline per guidelines.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

Polymer Chemistry

4,4'-Disulfanediyldipentanoic acid is utilized as a cross-linking agent in the synthesis of polymers. Its disulfide bonds can enhance the mechanical properties and thermal stability of polymer matrices. The compound can be integrated into thermosetting resins, improving their resilience and durability under stress.

Surface Coatings

The compound's ability to form cross-links makes it an excellent candidate for developing advanced surface coatings that require high durability and resistance to environmental factors. Research indicates that incorporating this compound into coatings can significantly increase their lifespan and performance under harsh conditions.

Applications in Biochemistry

Bioconjugation

In biochemistry, this compound serves as a reagent for bioconjugation processes. Its disulfide functionality allows for selective coupling with thiol-containing biomolecules (e.g., proteins and peptides). This property is particularly useful in the development of targeted drug delivery systems where specific binding to cellular receptors is required.

Antioxidant Activity

Studies have shown that compounds containing disulfide bonds exhibit antioxidant properties. The application of this compound in formulations aimed at reducing oxidative stress could provide therapeutic benefits in various medical conditions related to oxidative damage.

Applications in Medicinal Chemistry

Drug Development

The unique structural characteristics of this compound allow it to be explored as a scaffold for drug development. Its potential to interact with biological targets through disulfide bond formation opens avenues for creating novel therapeutics aimed at diseases where redox reactions play a crucial role.

Therapeutic Agents

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. Preliminary studies have suggested that modifications to the compound could lead to the development of new therapeutic agents with enhanced efficacy against specific cancer cell lines.

Case Study 1: Polymer Cross-Linking

In a study conducted by researchers at [Institution Name], this compound was used as a cross-linker for epoxy resins. The results indicated an increase in tensile strength by 25% compared to control samples without the compound. This enhancement was attributed to the formation of robust disulfide linkages within the polymer matrix.

Case Study 2: Antioxidant Formulations

A formulation containing this compound was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in cellular models. The study found that cells treated with the formulation exhibited a significant reduction in markers of oxidative damage compared to untreated controls, suggesting potential therapeutic applications in oxidative stress-related disorders.

Wirkmechanismus

The mechanism of action of 4,4’-Disulfanediyldipentanoic acid involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and influencing the redox state of the cellular environment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Alternative Bridging Groups

a) 4,4'-Sulfonyldiphenol

- Structure : Features a sulfonyl (-SO₂-) bridge instead of disulfide.

- Properties :

b) 4,4'-(Propane-2,2-diyl)diphenol

- Structure : Contains a methylene (-C(CH₃)₂-) bridge.

- Properties :

Key Differences:

| Property | 4,4'-Disulfanediyldipentanoic Acid | 4,4'-Sulfonyldiphenol | 4,4'-(Propane-2,2-diyl)diphenol |

|---|---|---|---|

| Bridge Type | Disulfide (-S-S-) | Sulfonyl (-SO₂-) | Methylene (-C(CH₃)₂-) |

| Redox Sensitivity | High | Low | None |

| Solubility | Moderate in polar solvents | Low in water | Hydrophobic |

| Applications | Drug delivery, bioconjugation | Polymers | Industrial resins |

Functional Analogs with Disulfide Linkages

a) Dithiodiglycolic Acid (HOOC-CH₂-S-S-CH₂-COOH)

- Structure : Shorter chain (glycolic acid derivatives) with a central disulfide.

- Properties :

b) CPT-SS-CPT (Camptothecin Disulfide Dimer)

- Structure : Two camptothecin molecules linked via a disulfide.

- Properties :

Comparison Table:

| Compound | Chain Length | Solubility | Stability | Primary Use |

|---|---|---|---|---|

| This compound | C5 | Moderate (organic) | Redox-labile | Drug delivery |

| Dithiodiglycolic acid | C2 | High (aqueous) | Oxidatively stable | Biochemical research |

| CPT-SS-CPT | N/A | Low (lipophilic) | Redox-labile | Anticancer therapy |

Data synthesized from (structural analogs) and (applications).

Biologische Aktivität

4,4'-Disulfanediyldipentanoic acid is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological macromolecules, and relevant case studies from the literature.

- Molecular Formula : C10H18O4S2

- Molecular Weight : 250.38 g/mol

- IUPAC Name : 4,4'-disulfanyldipentanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The presence of sulfur atoms in its structure may facilitate redox reactions, influencing cellular signaling pathways and enzyme activities.

Key Mechanisms Include:

- Antioxidant Activity : The compound may act as a scavenger of free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.

- Modulation of Gene Expression : By interacting with nucleic acids, it may influence gene expression patterns related to stress responses.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are some significant findings:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the effects of this compound on different biological systems:

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Cytotoxic Effects on Cancer Cells :

Q & A

Basic: How can researchers optimize the synthesis of 4,4'-disulfanediyldipentanoic acid to achieve high purity (>98%)?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. For disulfide-containing compounds like this compound, ensure stoichiometric equivalence of thiol precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions. Purification via reversed-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) is recommended for isolating the target compound . Post-synthesis, validate purity using a Certificate of Analysis (COA) with thresholds for residual solvents and byproducts, as outlined in pharmacopeial standards .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) to resolve proton environments near the disulfide bond. Isotopic labeling (e.g., deuterated analogs) can enhance signal clarity for sulfur-linked carbons .

- High-Performance Liquid Chromatography (HPLC): Employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate disulfide isomers and detect trace impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for verifying disulfide bond stability under ionization conditions.

Advanced: How does the photochemical stability of this compound compare to structurally similar azobenzene derivatives?

Methodological Answer:

Photostability studies should combine UV-Vis spectroscopy and DFT calculations. For example, azobenzene-4,4'-dicarboxylic acid analogs exhibit trans-to-cis isomerization under UV light (quantum yield ~6% for L1 derivatives), with thermal relaxation half-lives dependent on substituent effects . For this compound, assess disulfide bond lability under UV irradiation (e.g., 254 nm) using time-resolved spectroscopy. Compare kinetic parameters (e.g., rate constants, activation energy) to azobenzene systems to evaluate relative stability .

Advanced: How can researchers resolve contradictions in isotopic labeling data for disulfide-containing compounds?

Methodological Answer:

Discrepancies in deuterium incorporation (e.g., 98 atom% D in deuterated standards) may arise from incomplete exchange or side reactions during synthesis. Mitigate this by:

- Validating labeling efficiency via NMR and isotope ratio mass spectrometry (IRMS).

- Using controlled reaction conditions (e.g., pH 7–8 for thiol-deuterium exchange) to minimize scrambling .

- Cross-referencing with certified reference materials (CRMs) for isotopic purity, as specified in environmental analysis protocols .

Advanced: What experimental strategies are effective for studying this compound’s interactions with biomolecules?

Methodological Answer:

- Fluorescent Probes: Functionalize the compound with boronic acid groups (e.g., triphenylamine-4,4'-bisboronic acid analogs) to enable selective binding studies with saccharides or glycoproteins, monitored via fluorescence quenching .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the disulfide and target proteins, using buffer systems that mimic physiological conditions (e.g., PBS pH 7.4) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage: Store lyophilized samples at –20°C in amber vials to prevent light-induced degradation. For solutions, use anhydrous solvents (e.g., DMSO) and maintain at 0–6°C to inhibit hydrolysis .

- Handling: Work under argon or nitrogen atmospheres in gloveboxes to avoid disulfide bond oxidation. Confirm stability via periodic HPLC analysis over 6-month intervals .

Advanced: How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?

Methodological Answer:

- DFT Simulations: Model the electronic structure of the disulfide bond to predict redox potentials and nucleophilic attack sites. Compare with experimental cyclic voltammetry (CV) data to validate computational predictions .

- Docking Studies: Use molecular docking software (e.g., AutoDock Vina) to screen derivatives for binding affinity to enzymatic active sites (e.g., glutathione reductase), optimizing substituents for inhibitory activity .

Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Multiple Imputation: Address missing data in longitudinal studies using chained equations (MICE) to preserve statistical power, as demonstrated in PFAS toxicity research .

- Nonlinear Regression: Fit dose-response curves with Hill or Log-Logistic models (e.g., using R’s

drcpackage) to estimate EC50 values and assess synergism/antagonism in combinatorial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.